N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide
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Overview
Description
N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and acetamide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by overnight stirring at room temperature.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano group.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Used as a base catalyst in cyclization reactions.
Phenacyl Bromide: Used in the formation of pyrrole derivatives.
Piperidine: Used as a catalyst in condensation reactions.
Major Products
The major products formed from these reactions are often heterocyclic compounds, such as pyrroles, pyrazoles, and imidazoles, which have significant biological activities .
Scientific Research Applications
N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide involves its interaction with various molecular targets and pathways. The cyano and acetamide groups enable the compound to participate in multiple biochemical reactions, leading to the formation of bioactive heterocyclic compounds. These compounds can interact with enzymes, receptors, and other biomolecules, thereby exerting their biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and heterocyclic derivatives, such as:
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
- N-(pyridin-2-yl)amides .
- 3-bromoimidazo[1,2-a]pyridines .
Uniqueness
N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the methoxyphenyl group and the tetrahydrocyclohepta[b]pyridin ring system distinguishes it from other cyanoacetamides and enhances its potential as a versatile precursor in organic synthesis .
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[3-cyano-4-(2-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C20H21N3O2/c1-13(24)22-20-16(12-21)19(15-9-6-7-11-18(15)25-2)14-8-4-3-5-10-17(14)23-20/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,22,23,24) |
InChI Key |
NEYFKMFUAPMWLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(CCCCC2)C(=C1C#N)C3=CC=CC=C3OC |
Origin of Product |
United States |
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